molecular formula C28H38N2O7 B3950318 N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

Cat. No.: B3950318
M. Wt: 514.6 g/mol
InChI Key: NAUXXCPCRWWRTP-UHFFFAOYSA-N
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Description

N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and an ethoxy-hydroxyphenyl moiety

Properties

IUPAC Name

N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3.C2H2O4/c1-3-5-15-28(20-21-9-7-6-8-10-21)26(30)23-13-16-27(17-14-23)19-22-11-12-24(29)25(18-22)31-4-2;3-1(4)2(5)6/h6-12,18,23,29H,3-5,13-17,19-20H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUXXCPCRWWRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC(=C(C=C3)O)OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl and butyl groups are then introduced through nucleophilic substitution reactions. The ethoxy-hydroxyphenyl moiety is attached via a Friedel-Crafts alkylation reaction. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the synthesis include benzyl chloride, butylamine, and ethoxyphenol, along with catalysts such as aluminum chloride for the Friedel-Crafts reaction.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-butyl-1-[(3-methoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide
  • N-benzyl-N-butyl-1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-4-carboxamide

Uniqueness

N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

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